2-Amino-6-(4-pyridyl)pyrazine
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Overview
Description
2-Amino-6-(4-pyridyl)pyrazine is a heterocyclic compound containing nitrogen atoms in its structure. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and pyridyl groups in its structure makes it a versatile compound with potential biological and chemical applications.
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-6-chloropyrazine have been found to interact with cyclin-dependent kinase 2 in humans .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazine derivatives .
Biochemical Pathways
Pyrrolopyrazine derivatives, which are structurally similar, have been found to exhibit various biological activities, including antimicrobial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 2-amino-6-(4-pyridyl)pyrazine may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-pyridyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield this compound. Another method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to facilitate the formation of the desired pyrazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-pyridyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated pyrazines.
Scientific Research Applications
2-Amino-6-(4-pyridyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Another pyrazine derivative with similar structural features but different chemical properties.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Uniqueness
2-Amino-6-(4-pyridyl)pyrazine is unique due to the presence of both amino and pyridyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-pyridin-4-ylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJAYLFLSRCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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